"2-Azaspiro[3.3]heptan-6-one trifluoroacetate CAS number"
"2-Azaspiro[3.3]heptan-6-one trifluoroacetate CAS number"
An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-one Trifluoroacetate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The quest for novel chemical matter with improved physicochemical properties and three-dimensional complexity is a central theme in contemporary drug discovery. Azaspiro[3.3]heptanes have emerged as a class of compounds that offer a compelling alternative to traditional saturated heterocycles like piperidine.[1][2][3] This guide provides a comprehensive technical overview of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate, a key building block that provides a strategic entry point into this valuable chemical space. We will delve into its physicochemical properties, provide a detailed synthetic protocol, explore its applications as a versatile scaffold, and outline essential quality control procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique motif in their programs.
Introduction: The Rise of Azaspiro[3.3]heptanes in Medicinal Chemistry
Saturated heterocyclic rings are ubiquitous in pharmaceuticals. However, the frequent use of motifs like piperidine and morpholine has led to an over-saturation of this chemical space. The development of novel scaffolds that can act as bioisosteres while offering improved properties is therefore of high importance.[2][3] Azaspiro[3.3]heptanes have garnered significant attention as they provide a rigid, three-dimensional structure that can project substituents into different vectors compared to their monocyclic counterparts.[1][4] This unique geometry can lead to enhanced target engagement and improved pharmacokinetic profiles, such as increased aqueous solubility and metabolic stability.[3]
2-Azaspiro[3.3]heptan-6-one, in particular, is a bifunctional building block. The ketone functionality on the cyclobutane ring and the secondary amine in the azetidine ring offer orthogonal handles for chemical modification, allowing for the generation of diverse libraries of compounds from a single, readily accessible intermediate.[5] The trifluoroacetate salt form enhances the compound's stability and handling properties, making it a convenient starting material for synthesis.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1818847-38-9 | |
| Molecular Formula | C8H10F3NO3 | [7] |
| Molecular Weight | 225.16 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [8] |
| Storage | Room temperature or refrigerated (2-8°C), sealed, dry, protected from light | [7] |
| IUPAC Name | 2-Azaspiro[3.3]heptan-6-one; 2,2,2-trifluoroacetic acid | [7] |
| InChI Key | InChI=1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) | [7] |
Synthesis and Purification
While the direct synthesis of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate is not explicitly detailed in a single publication from the search results, a plausible and scalable two-step synthetic route can be devised based on the synthesis of the core structure, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5] The synthesis involves a [2+2] cycloaddition followed by deprotection and salt formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Azaspiro[3.3]heptan-6-one trifluoroacetate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This procedure is adapted from a known synthesis of the protected core structure.[5]
-
Reaction Setup: To a solution of N-Boc-3-azetidinone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as zinc chloride (0.2 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C and slowly add 1,1-diethoxyethene (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. The initial cycloaddition product will be the 6,6-diethoxy intermediate.
-
Hydrolysis: Upon completion, carefully add aqueous acid (e.g., 1M HCl) and stir vigorously for 1-2 hours to hydrolyze the ketal to the desired ketone.
-
Workup and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Causality: The use of a Lewis acid is crucial to catalyze the [2+2] cycloaddition between the electron-rich ketene acetal and the ketone. The in situ hydrolysis is an efficient way to convert the stable intermediate to the final ketone without a separate reaction step.
Step 2: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent) in a minimal amount of dichloromethane.
-
Salt Formation: Add an excess of trifluoroacetic acid (TFA, 3-5 equivalents) and stir the mixture at room temperature for 1-3 hours. The Boc group will be cleaved, and the resulting free amine will form the trifluoroacetate salt.
-
Isolation: Remove the solvent and excess TFA in vacuo. The resulting solid is the desired 2-Azaspiro[3.3]heptan-6-one trifluoroacetate. It can be further purified by trituration with a suitable solvent like diethyl ether to remove any non-polar impurities.
Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS, NMR). The final product's identity and purity can be unequivocally confirmed by NMR, mass spectrometry, and HPLC.
Applications in Drug Development
The 2-azaspiro[3.3]heptane scaffold is a validated bioisostere for piperidine and other saturated heterocycles.[2][3] Its rigid, spirocyclic nature offers a distinct advantage in drug design by providing a novel way to explore chemical space.
A Scaffold for Diverse Libraries
The ketone and amine functionalities of 2-Azaspiro[3.3]heptan-6-one are orthogonal, meaning they can be reacted selectively. This allows for the creation of diverse chemical libraries through various synthetic transformations.
Caption: Diversification of the 2-Azaspiro[3.3]heptan-6-one scaffold.
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Amine Functionalization: The secondary amine of the azetidine ring can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and reductive amination, to introduce various substituents.[9]
-
Ketone Functionalization: The cyclobutanone can be transformed into a variety of other functional groups. For instance, reductive amination can install a second amine, the Wittig reaction can generate an exocyclic double bond, and Grignard or organolithium reagents can be added to create tertiary alcohols.
This versatility makes 2-Azaspiro[3.3]heptan-6-one a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying both the amine and the ketone, chemists can fine-tune the properties of a lead molecule to optimize its potency, selectivity, and pharmacokinetic profile. The spirocyclic core has been successfully incorporated into molecules targeting a range of biological targets and has been shown to be a key intermediate for potent antibiotics like TBI-223.[10][11][12]
Quality Control and Analytical Procedures
Ensuring the purity and identity of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate is paramount for its use in synthesis. A combination of analytical techniques should be employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the azetidine and cyclobutane protons, as well as a broad singlet for the ammonium proton. The integration of these peaks should be consistent with the structure.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon (ketone) and the carbons of the spirocyclic core.
-
¹⁹F NMR: A sharp singlet corresponding to the trifluoroacetate anion should be observed.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base (C6H9NO) at the expected m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A well-developed method should show a single major peak, and the purity is typically reported as the area percentage of this peak.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the ammonium salt and the C=O stretch of the ketone.
Conclusion
2-Azaspiro[3.3]heptan-6-one trifluoroacetate is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, coupled with the orthogonal reactivity of its amine and ketone functionalities, provides a powerful platform for the synthesis of novel chemical entities. By offering a compelling alternative to traditional saturated heterocycles, this scaffold enables the exploration of new chemical space and has the potential to deliver drug candidates with improved physicochemical and pharmacological properties. The synthetic route and analytical procedures outlined in this guide provide a solid foundation for researchers to incorporate this promising building block into their discovery programs.
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